molecular formula C12H11N3O2S B2386278 2-thioxo-5-((p-tolylamino)methylene)dihydropyrimidine-4,6(1H,5H)-dione CAS No. 200626-85-3

2-thioxo-5-((p-tolylamino)methylene)dihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B2386278
CAS No.: 200626-85-3
M. Wt: 261.3
InChI Key: IFPVSHHEMUCUHR-UHFFFAOYSA-N
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Description

2-thioxo-5-((p-tolylamino)methylene)dihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound belonging to the class of dihydropyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-thioxo-5-((p-tolylamino)methylene)dihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common method includes the condensation of p-toluidine with a suitable aldehyde, followed by cyclization with thiourea under acidic or basic conditions. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-thioxo-5-((p-tolylamino)methylene)dihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic ring or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups to the aromatic ring.

Scientific Research Applications

2-thioxo-5-((p-tolylamino)methylene)dihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-thioxo-5-((p-tolylamino)methylene)dihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

    2-thioxo-4,6-dihydropyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    p-tolylamino-substituted compounds: Compounds with p-tolylamino groups often show similar reactivity and applications.

Uniqueness

2-thioxo-5-((p-tolylamino)methylene)dihydropyrimidine-4,6(1H,5H)-dione stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

6-hydroxy-5-[(4-methylphenyl)iminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S/c1-7-2-4-8(5-3-7)13-6-9-10(16)14-12(18)15-11(9)17/h2-6H,1H3,(H3,14,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTXHVQTMVIKRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=C(NC(=S)NC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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